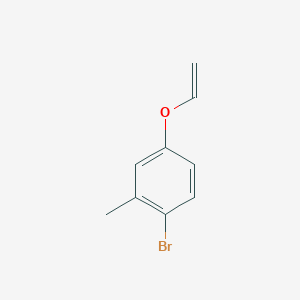

1-Bromo-4-(ethenyloxy)-2-methylbenzene

Description

1-Bromo-4-(ethenyloxy)-2-methylbenzene is a brominated aromatic compound featuring a methyl group at the 2-position, a bromine atom at the 1-position, and an ethenyloxy (vinyloxy) group at the 4-position. The ethenyloxy group enables further functionalization via addition or coupling reactions, while the bromine atom facilitates cross-coupling chemistry (e.g., Suzuki, Sonogashira).

Properties

IUPAC Name |

1-bromo-4-ethenoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-3-11-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFKFKYFJROPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(ethenyloxy)-2-methylbenzene can be synthesized through various methods. One common approach involves the bromination of 4-(ethenyloxy)-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of 1-Bromo-4-(ethenyloxy)-2-methylbenzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(ethenyloxy)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethenyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-(ethenyloxy)-2-methylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Used in the development of polymers and advanced materials with specific properties.

Pharmaceutical Research: Investigated for potential use in drug development and medicinal chemistry.

Chemical Biology: Utilized in studies involving enzyme inhibition and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(ethenyloxy)-2-methylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethenyloxy group undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent effects:

Physical Properties

- Molecular Weight and Polarity: Fluorinated derivatives (e.g., difluoromethoxy, trifluoromethoxy) exhibit higher molecular weights and lower polarities compared to non-fluorinated analogs. For example, 1-bromo-4-(difluoromethoxy)-2-methylbenzene (C₈H₇BrF₂O, MW 245.04) is less polar than 1-bromo-4-methoxy-2-methylbenzene (C₈H₉BrO, MW 201.06) .

Crystallinity and Phase Behavior :

Key Research Findings

Antimicrobial Activity

Bromo-substituted benzene derivatives with sulfonyl groups (e.g., 1-bromo-4-(phenylsulfonyl)benzene) exhibit broad-spectrum antimicrobial activity. Lipophilicity (clogP > 3) correlates with enhanced potency, as seen in analogs with bromine and trifluoromethoxy groups .

Regioselective Functionalization

The presence of multiple halogens (e.g., bromo and iodo in thiophene derivatives) enables regioselective ethynyl group introduction via Sonogashira coupling, as demonstrated in .

Biological Activity

1-Bromo-4-(ethenyloxy)-2-methylbenzene, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and an ethenyloxy group attached to a methyl-substituted benzene ring, which may influence its interaction with various biological systems.

- Chemical Formula : C10H11BrO

- CAS Number : 1547364-76-0

- Molecular Weight : 229.10 g/mol

The biological activity of 1-Bromo-4-(ethenyloxy)-2-methylbenzene can be attributed to its ability to interact with various molecular targets within cells. The bromine atom may enhance the compound's reactivity, allowing it to participate in electrophilic substitution reactions, while the ethenyloxy group may contribute to its solubility and membrane permeability.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as neurotransmitter synthesis.

- Cell Signaling Modulation : It can influence cell signaling pathways, potentially altering gene expression and cellular metabolism.

Biological Activity

Research indicates that 1-Bromo-4-(ethenyloxy)-2-methylbenzene exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that halogenated phenolic compounds can possess antimicrobial activity against a range of bacteria and fungi.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its possible role in cancer therapy.

- Neuroprotective Effects : There is evidence suggesting that this compound may modulate neurotransmitter levels, which could be beneficial in neurodegenerative conditions.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of various brominated phenols found that 1-Bromo-4-(ethenyloxy)-2-methylbenzene demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antimicrobial activity.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 1-Bromo-4-(ethenyloxy)-2-methylbenzene resulted in a dose-dependent reduction in cell viability. The IC50 value was calculated to be approximately 25 µM, suggesting that the compound has potential as an anticancer agent.

Data Table: Biological Activities of 1-Bromo-4-(ethenyloxy)-2-methylbenzene

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | |

| Cytotoxicity | Reduced viability in MCF-7 | |

| Neuroprotection | Modulation of neurotransmitters |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.